Cas no 6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one)
6159-66-6 structure
Product Name:(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
Numéro CAS:6159-66-6
Le MF:C18H16O7
Mégawatts:344.315445899963
CID:516900
PubChem ID:478125
Update Time:2025-04-19
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Propriétés chimiques et physiques
Nom et identifiant
-
- 1,3(2H,9bH)-Dibenzofurandione,2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
- (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione
- (9bS)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione
- NSC 5889
- Usnic acid, (-)-
- (2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
- BRD-A99182808-001-01-7
- 6159-66-6
- UNII-5HYW08F205
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-dibenzofuran-1,3-dione
- SCHEMBL9982861
- 1,3(2H,9bH)-Dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione
- CHEBI:125464
- EINECS 228-181-3
- NSC149788
- NS00120834
- Q27216083
-
- Piscine à noyau: 1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3/t11?,18-/m1/s1
- La clé Inchi: CUCUKLJLRRAKFN-KKIBXBACSA-N
- Sourire: O1C2C(C(C)=O)=C(C(C)=C(C=2[C@]2(C)C(C(C(C)=O)C(C=C12)=O)=O)O)O
Propriétés calculées
- Qualité précise: 344.08958
- Masse isotopique unique: 344.089603
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 2
- Complexité: 734
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 121
- Le xlogp3: 1.4
Propriétés expérimentales
- Dense: 1.49
- Point d'ébullition: 594.8°C at 760 mmHg
- Point d'éclair: 219.1°C
- Indice de réfraction: 1.643
- Le PSA: 117.97
- Le LogP: 2.12660
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18532942-0.05g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-0.1g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-0.25g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-0.5g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-1.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-18532942-2.5g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 2.5g |
$20.0 | 2025-03-21 | |
| Enamine | EN300-18532942-5.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 5.0g |
$34.0 | 2025-03-21 | |
| Enamine | EN300-18532942-10.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 10.0g |
$61.0 | 2025-03-21 | |
| 1PlusChem | 1P00EAS3-1g |
(-)-USNIC ACID |
6159-66-6 | 95% | 1g |
$83.00 | 2024-04-22 | |
| 1PlusChem | 1P00EAS3-2.5g |
(-)-USNIC ACID |
6159-66-6 | 95% | 2.5g |
$84.00 | 2024-04-22 |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Littérature connexe
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one) Produits connexes
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